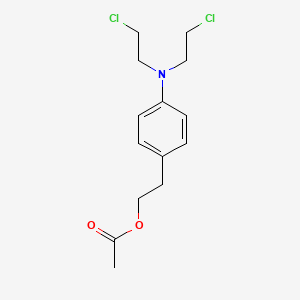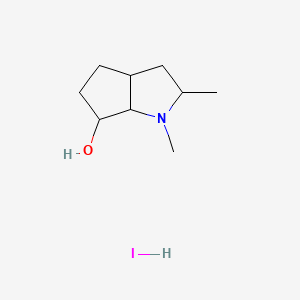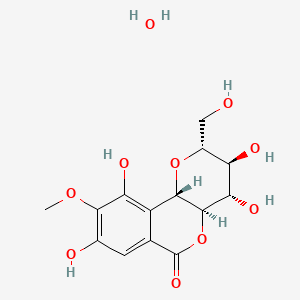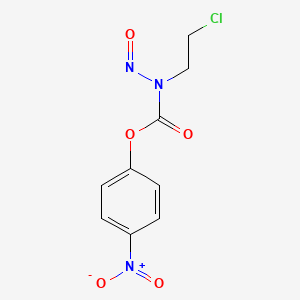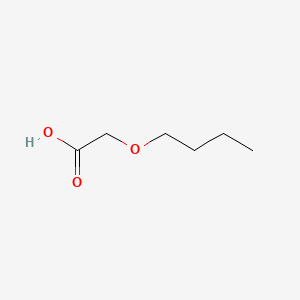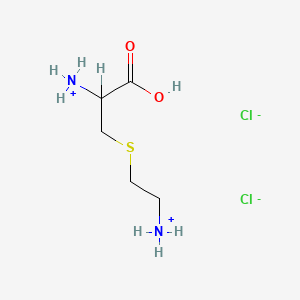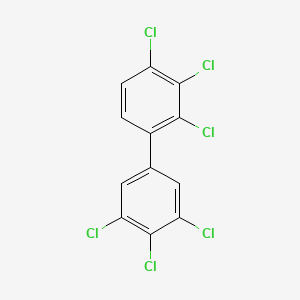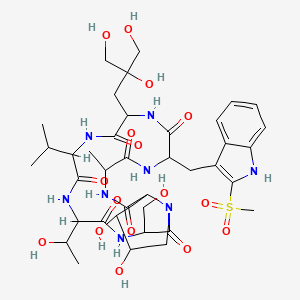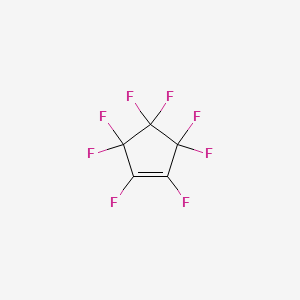
Octafluorocyclopentene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Green Chlorofluorocarbon Substitutes
Octafluorocyclopentene is gaining popularity as a green substitute for chlorofluorocarbons (CFCs) due to its environmental friendliness and flexible application in various fields . It’s part of a broader class of compounds that includes hydrochlorofluorocarbons, hydrofluorocarbons, hydrofluoroethers, and hydrofluoroolefins, which are used in foaming agents, aerosols, solvents, refrigerants, and heat transfer fluids .
Semiconductor Manufacturing
It’s a non-flammable, low boiling point liquid that’s essential for creating intricate patterns on semiconductors .
Cleaning Agents
The compound has been identified as a novel and promising cleaning agent. Its unique properties make it suitable for cleaning applications in sensitive environments where non-reactivity and stability are crucial .
Heat Transfer Fluids
Due to its thermal stability and non-reactive nature, Octafluorocyclopentene is an excellent candidate for heat transfer fluids. These fluids are vital in systems that require the maintenance of specific temperature ranges for optimal performance .
Extinguishants
Octafluorocyclopentene’s non-flammable characteristics also make it a potential candidate for use in fire extinguishers. Its chemical properties could help in suppressing fires without causing additional hazards .
Solvents
The compound is used as a solvent in various industrial processes. Its high reactivity makes it an excellent medium for facilitating chemical reactions, particularly in the preparation of sensitive materials .
Nucleophilic Addition-Elimination Reactions
Octafluorocyclopentene’s unique structure allows it to participate in nucleophilic addition-elimination reactions. This property is exploited in the synthesis of complex organic compounds, such as partially fluorinated polybenzoxazines, which have applications in advanced material science .
Environmental Impact Studies
Research into the substitution effects on the reactivity and thermostability of five-membered ring fluorides, including Octafluorocyclopentene, is crucial for understanding their environmental impact. This includes their potential role in ozone depletion and global warming potential, which is vital for developing environmentally friendly alternatives to harmful substances .
Propiedades
IUPAC Name |
1,2,3,3,4,4,5,5-octafluorocyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMDPYAEZDJWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C(C1(F)F)(F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073193 | |
| Record name | Octafluorocyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octafluorocyclopentene | |
CAS RN |
559-40-0 | |
| Record name | Perfluorocyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=559-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octafluorocyclopentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentene, 1,2,3,3,4,4,5,5-octafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octafluorocyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorocyclopentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTAFLUOROCYCLOPENTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKG7DKY9S2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of octafluorocyclopentene?
A1: Octafluorocyclopentene has the molecular formula C5F8 and a molecular weight of 208.04 g/mol. []
Q2: What are the spectroscopic characteristics of octafluorocyclopentene?
A2: Octafluorocyclopentene has been characterized using various spectroscopic techniques:
- NMR Spectroscopy: 1H, 19F, and 13C NMR provide detailed information about the structure and bonding in octafluorocyclopentene and its derivatives. [, , , ]
- Microwave Spectroscopy: Reveals the nonplanar structure of the carbon ring and the presence of an inversion splitting due to ring-puckering vibration. []
- Photoabsorption and Electron Energy Loss Spectroscopy: Provide insights into the electronic transitions and resonance-enhanced vibrational excitations of octafluorocyclopentene. []
- Electron Spin Resonance Spectroscopy: Used to study the structure and electronic properties of the octafluorocyclopentene radical anion. []
Q3: Why is octafluorocyclopentene considered polyelectrophilic?
A3: Octafluorocyclopentene's polyelectrophilic nature originates from the electron-withdrawing effects of its fluorine substituents. This characteristic enables controlled mono-, di-, tri-, and tetrasubstitution of fluoride ions by various nucleophiles. []
Q4: How does octafluorocyclopentene react with nucleophiles?
A4: Octafluorocyclopentene readily undergoes nucleophilic substitution reactions, where nucleophiles replace one or more fluoride ions. This reactivity stems from the electron-withdrawing effect of fluorine, making the carbon atoms adjacent to the double bond electrophilic. [, , , ]
Q5: What are the applications of octafluorocyclopentene in polymer chemistry?
A5: Octafluorocyclopentene serves as a versatile building block in polymer synthesis:
- Ladder Polymers: Reacting octafluorocyclopentene with bisphenols forms soluble ladder polymers with intrinsic microporosity, potentially useful in gas separation and catalysis. [, ]
- Fluorinated Polybenzoxazines: Incorporating octafluorocyclopentene into benzoxazine resins enhances properties like thermal stability, low dielectric constants, and flame resistance, suitable for aerospace and microelectronic applications. []
- Perfluorocyclopentenyl Aryl Ether Polymers: Polycondensation of octafluorocyclopentene with bisphenols generates a new class of semifluorinated polymers with high crystallinity and thermal stability. []
Q6: How is octafluorocyclopentene used in organic synthesis?
A6: Octafluorocyclopentene participates in various organic reactions:
- Synthesis of Photochromic Diarylethenes: Reacting octafluorocyclopentene with heteroaryllithiums generates photochromic diarylethenes, valuable compounds for optical memory and switches. []
- Formation of Fluorinated Spiroheterocyclic Compounds: Octafluorocyclopentene reacts with peptides containing nucleophilic residues like cysteine and tyrosine to form complex fluorinated macrocycles, potentially useful in drug discovery. []
Q7: What are the primary uses of octafluorocyclopentene in plasma chemistry?
A7: Octafluorocyclopentene is primarily used as a plasma etching gas in the semiconductor industry, particularly for etching silicon dioxide and silicon nitride. [, , , ]
Q8: What are the advantages of using octafluorocyclopentene as an etching gas compared to perfluorocarbons (PFCs)?
A8: Octafluorocyclopentene offers several advantages over traditional PFCs as an etching gas:
- Lower Global Warming Potential: It has a significantly lower global warming potential compared to PFCs like carbon tetrafluoride (CF4) and hexafluoroethane (C2F6). [, ]
- High Etching Selectivity: Octafluorocyclopentene exhibits high etching selectivity to photoresists, minimizing damage to underlying layers during semiconductor fabrication. []
- Good Etch Rate Control: The etching process using octafluorocyclopentene can be readily controlled, allowing for precise material removal. []
Q9: What are the key species and reactions involved in octafluorocyclopentene plasma chemistry?
A9: Octafluorocyclopentene undergoes complex reactions in a plasma environment:
- Electron Impact Dissociation: The primary loss process for octafluorocyclopentene involves electron impact, leading to the formation of various fragments like C5F7, C4F6, C2F4, CF2, and CF. []
- Polymer Formation: Some fragments, like C4F4, C5F5, and C5F6, exhibit stability in the plasma and contribute to polymer deposition on surfaces. []
- Etching Reactions: Atomic fluorine generated in the plasma acts as the primary etching species, reacting with silicon dioxide or silicon nitride to form volatile products like SiF4. []
Q10: How is computational chemistry used to study octafluorocyclopentene?
A10: Computational methods provide valuable insights into various aspects of octafluorocyclopentene:
- Structure and Reactivity: Quantum chemical calculations predict molecular geometries, electronic properties, and reaction pathways. [, , ]
- Dissociative Electron Attachment: Ab initio calculations help identify the resonant energies for dissociative electron attachment, correlating with experimental observations. []
- Plasma Chemistry Modeling: Zero-dimensional plasma kinetics models, informed by quantum chemical data, simulate the complex reactions occurring in octafluorocyclopentene plasmas. []
Q11: What are the environmental concerns associated with octafluorocyclopentene?
A11: While octafluorocyclopentene has a lower global warming potential than PFCs, it still contributes to greenhouse gas emissions. [, ] Responsible handling and disposal methods are crucial to minimize environmental impact.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




